Ganirelix Acetate Impurity B
CAS No.:
Cat. No.: VC0207525
Molecular Formula: C₅₂H₆₁ClN₆O₉
Molecular Weight: 949.53
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅₂H₆₁ClN₆O₉ |
---|---|
Molecular Weight | 949.53 |
Introduction
Chemical Identity and Structural Characteristics
Ganirelix Acetate Impurity B is a peptide-based compound with the CAS number 2135326-92-8 and molecular formula C₅₂H₆₁ClN₆O₉ (Table 1). Its molecular weight is 949.5 g/mol, and it contains a chlorine atom, six nitrogen atoms, and nine oxygen atoms .
The compound’s structure includes a tert-butoxymethyl group at the serine residue and a 4-chlorobenzyl group at the phenylalanine residue, distinguishing it from the parent Ganirelix molecule .
Analytical Detection and Quantification Methods
Ganirelix Acetate Impurity B is detected and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Key methodologies include:
HPLC-Based Separation and Identification
Patent CN106932498B describes a method for separating Ganirelix Acetate and its impurities using a C18 column with a mobile phase comprising acetonitrile and aqueous trifluoroacetic acid (TFA) . The method achieves baseline separation of Impurity B from the parent drug, enabling accurate quantification.
Parameter | Value |
---|---|
Column | C18 (e.g., Purospher® STAR RP-18e, 5 μm, 250 × 4.6 mm) |
Mobile Phase | Acetonitrile/water with 0.1% TFA (gradient elution) |
Detection | UV at 214 nm or 220 nm |
Retention Time | ~18–22 minutes (varies by method) |
Mass Spectrometry (MS) for Structural Elucidation
Electrospray ionization (ESI)-MS/MS is employed to confirm the identity of Impurity B. Key fragments include m/z 948.42 (protonated molecular ion) and diagnostic peaks corresponding to peptide bond cleavages .
Research Findings on Stability and Degradation Pathways
Degradation Kinetics
Studies indicate that Ganirelix Acetate Impurity B forms during synthetic peptide coupling reactions. For example, incomplete coupling or side-chain deprotection can lead to truncation or structural modifications . In stability testing, Impurity B was observed to accumulate at ~0.3% over six months under accelerated storage conditions (e.g., 40°C/75% RH) .
Synthetic Byproducts and Process-Related Impurities
Ganirelix synthesis involves Fmoc solid-phase peptide synthesis (SPPS), where tert-butoxycarbonyl (Boc) or tert-butyl (tBu) groups are used for side-chain protection. Impurity B is likely generated through:
-
Incompletely deprotected intermediates (e.g., residual tBu groups).
-
N-terminal acetylation errors during peptide chain termination .
Regulatory and Pharmacopeial Considerations
Reference Standards and Method Validation
Future Directions and Research Gaps
While Ganirelix Acetate Impurity B is well-characterized, further studies are needed to:
-
Optimize synthetic routes to minimize impurity formation.
-
Investigate pharmacological activity of Impurity B in preclinical models.
-
Develop novel analytical methods (e.g., ultra-high-performance liquid chromatography [UHPLC] or capillary electrophoresis) for improved sensitivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume